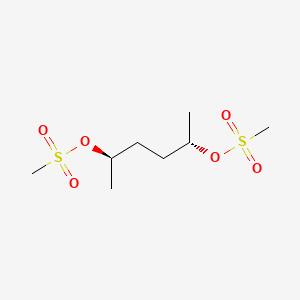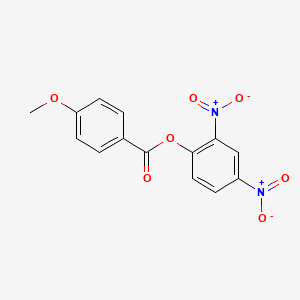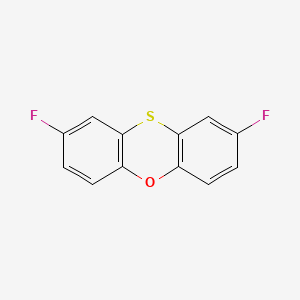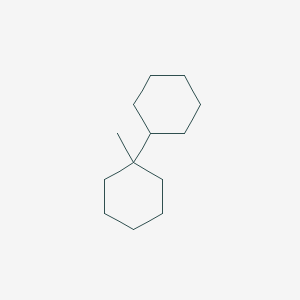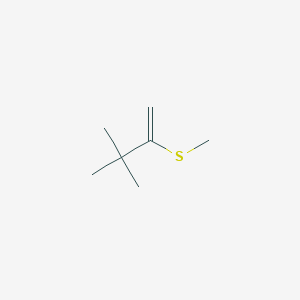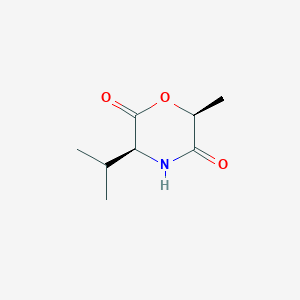
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol is a polyether compound with a long chain structure. It is characterized by multiple ether linkages (-O-) and a terminal hydroxyl group (-OH). This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The process involves multiple stages of ethoxylation, resulting in the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and esters.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol finds applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for active ingredients.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol involves its interaction with various molecular targets. The polyether chain can form hydrogen bonds and interact with hydrophobic regions of molecules, facilitating solubilization and stabilization. The terminal hydroxyl group can participate in chemical reactions, enabling the compound to act as a functional intermediate in various processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and properties.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which impart distinct solubility and reactivity properties. Its ability to interact with a wide range of molecules makes it versatile in various applications.
Propriétés
Numéro CAS |
35178-35-9 |
|---|---|
Formule moléculaire |
C46H94O11 |
Poids moléculaire |
823.2 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexacosoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C46H94O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-48-29-31-50-33-35-52-37-39-54-41-43-56-45-46-57-44-42-55-40-38-53-36-34-51-32-30-49-28-26-47/h47H,2-46H2,1H3 |
Clé InChI |
SQEIOWMHIMMNTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


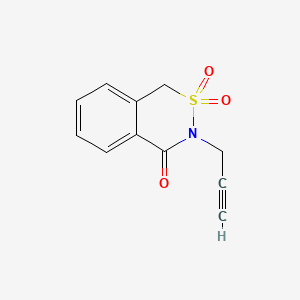
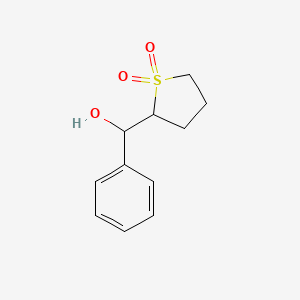
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
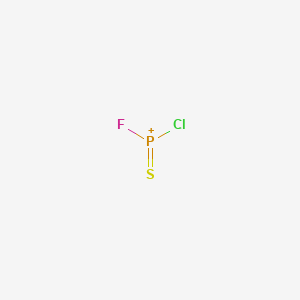
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)


